6-chloro-N'-[(E)-(2-ethoxyphenyl)methylidene]-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide
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Overview
Description
6-chloro-N’-[(E)-(2-ethoxyphenyl)methylidene]-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide is a complex organic compound belonging to the class of imidazo[1,2-a]pyridines. This compound is characterized by its unique structure, which includes a chloro-substituted imidazo[1,2-a]pyridine core, an ethoxyphenyl group, and a carbohydrazide moiety. Compounds of this class are known for their diverse pharmacological and biological activities, making them of significant interest in medicinal chemistry and drug development.
Preparation Methods
The synthesis of 6-chloro-N’-[(E)-(2-ethoxyphenyl)methylidene]-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide typically involves multi-step reactions starting from readily available starting materials. One efficient method involves a five-component cascade reaction utilizing cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, and various diamines in a mixture of water and ethanol . This method is catalyst-free and highlights the use of environmentally benign solvents, operational simplicity, and tolerance of a wide variety of functional groups.
Chemical Reactions Analysis
6-chloro-N’-[(E)-(2-ethoxyphenyl)methylidene]-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the imidazo[1,2-a]pyridine core can be substituted with other nucleophiles under appropriate conditions.
Condensation: The carbohydrazide moiety can participate in condensation reactions with aldehydes and ketones to form Schiff bases.
Scientific Research Applications
6-chloro-N’-[(E)-(2-ethoxyphenyl)methylidene]-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in developing new therapeutic agents for treating various diseases.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-chloro-N’-[(E)-(2-ethoxyphenyl)methylidene]-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
6-chloro-N’-[(E)-(2-ethoxyphenyl)methylidene]-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide can be compared with other similar compounds, such as:
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide These compounds share similar structural features but differ in their substituents, which can lead to variations in their biological activities and chemical properties .
Properties
Molecular Formula |
C18H17ClN4O2 |
---|---|
Molecular Weight |
356.8 g/mol |
IUPAC Name |
6-chloro-N-[(E)-(2-ethoxyphenyl)methylideneamino]-2-methylimidazo[1,2-a]pyridine-3-carboxamide |
InChI |
InChI=1S/C18H17ClN4O2/c1-3-25-15-7-5-4-6-13(15)10-20-22-18(24)17-12(2)21-16-9-8-14(19)11-23(16)17/h4-11H,3H2,1-2H3,(H,22,24)/b20-10+ |
InChI Key |
UOTVXKCDQGEXQC-KEBDBYFISA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=N/NC(=O)C2=C(N=C3N2C=C(C=C3)Cl)C |
Canonical SMILES |
CCOC1=CC=CC=C1C=NNC(=O)C2=C(N=C3N2C=C(C=C3)Cl)C |
Origin of Product |
United States |
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